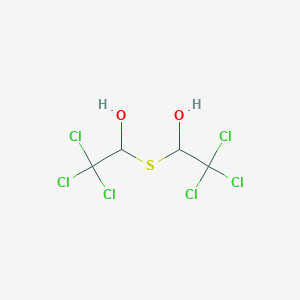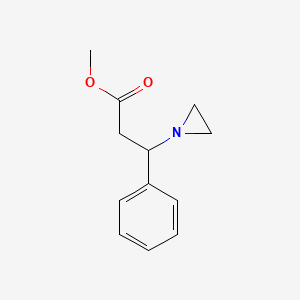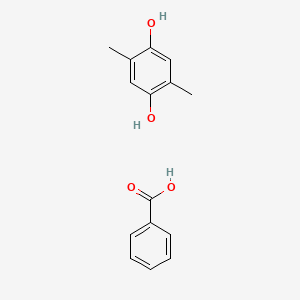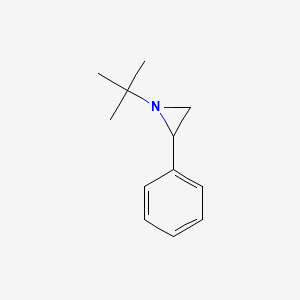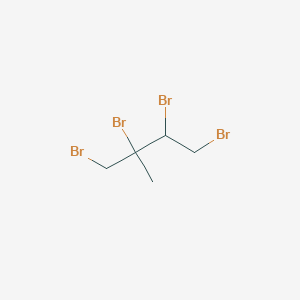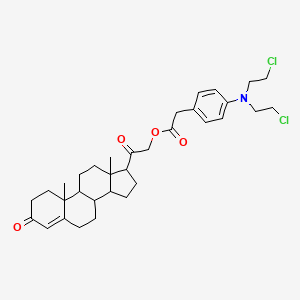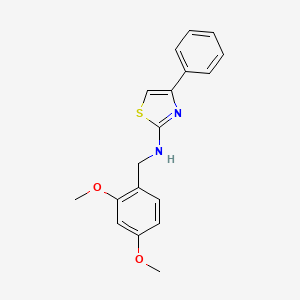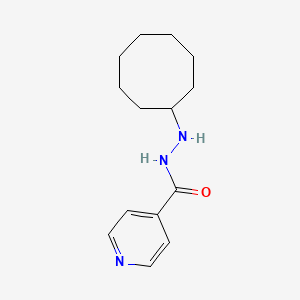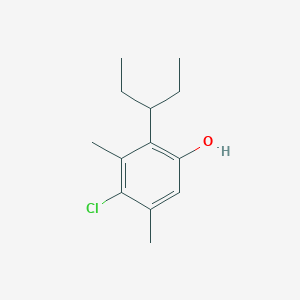
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is a chemical compound with the molecular formula C13H19ClO and a molecular weight of 226.742 g/mol . It is a derivative of phenol, characterized by the presence of a chlorine atom, two methyl groups, and a pentan-3-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 3-pentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound is structurally similar but lacks the pentan-3-yl group.
3,5-Dimethylphenol: Similar structure but without the chlorine and pentan-3-yl groups.
4-Chlorophenol: Contains the chlorine atom but lacks the methyl and pentan-3-yl groups.
Uniqueness
4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pentan-3-yl group distinguishes it from other similar compounds, potentially enhancing its reactivity and applications.
Propriétés
Numéro CAS |
18980-18-2 |
|---|---|
Formule moléculaire |
C13H19ClO |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
4-chloro-3,5-dimethyl-2-pentan-3-ylphenol |
InChI |
InChI=1S/C13H19ClO/c1-5-10(6-2)12-9(4)13(14)8(3)7-11(12)15/h7,10,15H,5-6H2,1-4H3 |
Clé InChI |
SHGPHJZRHYVWBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C=C(C(=C1C)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

